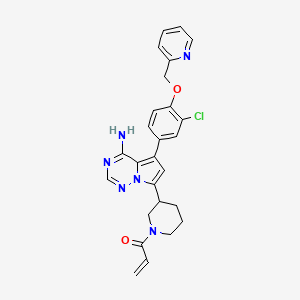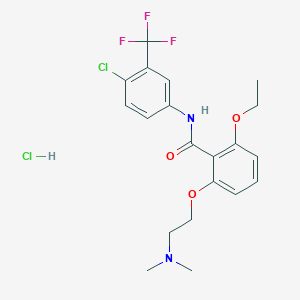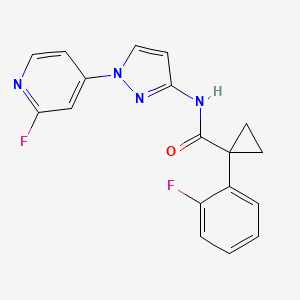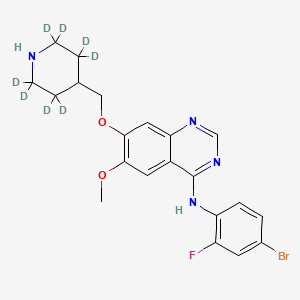
N-Demethyl Vandetanib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl Vandetanib-d8 is a deuterated derivative of N-Demethyl Vandetanib, which is a metabolite of Vandetanib. Vandetanib is an orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. It is primarily used in the treatment of medullary thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d8 involves the deuteration of N-Demethyl Vandetanib. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the N-Demethyl Vandetanib molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Vandetanib-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Vandetanib.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives at the piperidine ring .
Scientific Research Applications
N-Demethyl Vandetanib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Studied for its effects on various biological pathways, particularly those involving VEGFR, EGFR, and RET tyrosine kinases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in medullary thyroid cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases
Mechanism of Action
N-Demethyl Vandetanib-d8 exerts its effects by inhibiting the activity of VEGFR-2, EGFR, and RET tyrosine kinases. These receptors are involved in tumor angiogenesis and cell proliferation. By inhibiting these pathways, the compound can reduce tumor growth and progression. The molecular targets include the ATP-binding sites of these receptors, preventing their activation and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Demethyl Vandetanib-d8 include:
Vandetanib: The parent compound, used in the treatment of medullary thyroid cancer.
N-Desmethyl Vandetanib: Another metabolite of Vandetanib with similar inhibitory effects on tyrosine kinases.
Cabozantinib: A multi-kinase inhibitor targeting MET, AXL, RET, and VEGFR2
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic studies of Vandetanib and its metabolites .
Properties
Molecular Formula |
C21H22BrFN4O2 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,3,3,5,5,6,6-octadeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i4D2,5D2,6D2,7D2 |
InChI Key |
HTCPERSEGREUFC-DUSUNJSHSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


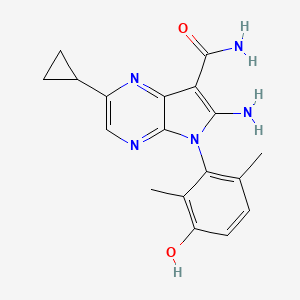
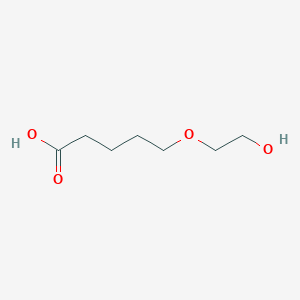
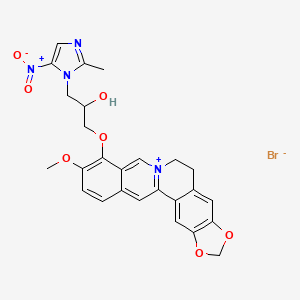
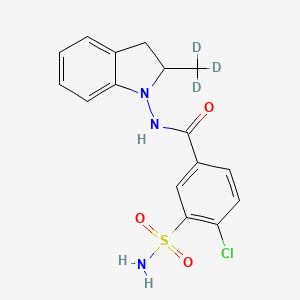
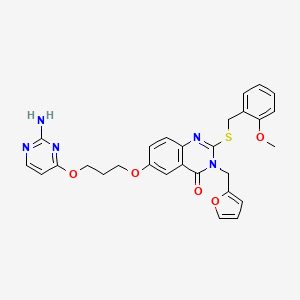
aniline](/img/structure/B12428747.png)
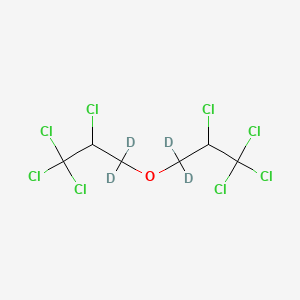
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)
